5-Oxoundecanoic acid 5-Oxoundecanoic acid 4-heptanoyl butyric acid is a medium-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 16424-28-5
VCID: VC13331075
InChI: InChI=1S/C11H20O3/c1-2-3-4-5-7-10(12)8-6-9-11(13)14/h2-9H2,1H3,(H,13,14)
SMILES: CCCCCCC(=O)CCCC(=O)O
Molecular Formula: C11H20O3
Molecular Weight: 200.27 g/mol

5-Oxoundecanoic acid

CAS No.: 16424-28-5

Cat. No.: VC13331075

Molecular Formula: C11H20O3

Molecular Weight: 200.27 g/mol

* For research use only. Not for human or veterinary use.

5-Oxoundecanoic acid - 16424-28-5

Specification

CAS No. 16424-28-5
Molecular Formula C11H20O3
Molecular Weight 200.27 g/mol
IUPAC Name 5-oxoundecanoic acid
Standard InChI InChI=1S/C11H20O3/c1-2-3-4-5-7-10(12)8-6-9-11(13)14/h2-9H2,1H3,(H,13,14)
Standard InChI Key LXPXOCHGDNNXCA-UHFFFAOYSA-N
SMILES CCCCCCC(=O)CCCC(=O)O
Canonical SMILES CCCCCCC(=O)CCCC(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

5-Oxoundecanoic acid (CH3(CH2)5CO(CH2)3COOH\text{CH}_3(\text{CH}_2)_5\text{CO}(\text{CH}_2)_3\text{COOH}) features an 11-carbon aliphatic chain with a ketone group at position 5 and a carboxylic acid at position 11. Key identifiers include:

  • IUPAC Name: 5-Oxoundecanoic acid

  • SMILES: CCCCCCC(=O)CCCC(=O)O\text{CCCCCCC(=O)CCCC(=O)O}

  • Molecular Weight: 200.27 g/mol .

The compound’s amphiphilic nature, arising from polar carboxyl and ketone groups, influences its solubility in polar solvents like ethanol and limited solubility in water.

Spectroscopic Characteristics

  • Infrared (IR): Strong absorption bands at ~1700 cm1^{-1} (carboxylic acid C=O) and ~1715 cm1^{-1} (ketone C=O) .

  • NMR: 1H^1\text{H} NMR (CD3_3OD) signals include δ 2.52 (t, H-4), 2.44 (t, H-6), and 2.30 (t, H-2), confirming ketone and carboxylic acid positions .

Synthesis and Industrial Production

Oxidation of Undecanoic Acid

A common route involves oxidizing undecanoic acid using hypochlorous acid (HOCl) in buffered aqueous conditions (pH 6.6). This method avoids lactonization, achieving yields >80% :

Undecanoic acid+HOClNaH2PO4/Na2HPO45-Oxoundecanoic acid+HCl\text{Undecanoic acid} + \text{HOCl} \xrightarrow{\text{NaH}_2\text{PO}_4/\text{Na}_2\text{HPO}_4} \text{5-Oxoundecanoic acid} + \text{HCl}

Catalytic Oxidation

Industrial-scale production employs palladium or platinum catalysts under controlled oxygen flow, optimizing temperature (50–80°C) and pressure (1–3 atm) for high purity.

Electrochemical Methods

Recent advances utilize electrochemical oxidative decarboxylation of α-oxocarboxylic acids, enabling greener synthesis with minimal byproducts .

Chemical Reactivity and Derivatives

Key Reactions

Reaction TypeReagents/ConditionsProducts
OxidationKMnO4_4, H2_2SO4_4Dicarboxylic acids (e.g., undecanedioic acid)
ReductionNaBH4_4, LiAlH4_45-Hydroxyundecanoic acid
EsterificationMethanol, H+^+Methyl 5-oxoundecanoate

Chloromethyl Ketone Derivatives

Reaction with chlorine gas yields 9-chloro-8-oxononanoic acid, a potent inhibitor of acetoacetyl-CoA thiolase (Ki_i = 12 μM) . These derivatives exhibit >20-fold higher affinity per added methylene group, highlighting chain-length-dependent bioactivity .

Biological and Biochemical Applications

Lipid Metabolism and Breath Analysis

5-Oxoundecanoic acid is a biomarker of ω-oxidation in humans. Gas chromatography-mass spectrometry (GC-MS) detects it in exhaled breath, correlating with undecanedioic and hydroxyundecanoic acids (Pearson r > 0.85) . Elevated levels may indicate dysregulated fatty acid degradation.

Enzyme Inhibition

Chloromethyl ketone derivatives inhibit pig heart acetoacetyl-CoA thiolase, suppressing hepatic cholesterol synthesis in mice (ED50_{50} = 2.5 mg/kg) . Reversible thiomethylation of active-site cysteines confirms thiol-specific targeting .

Hazard CodeDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H332Harmful if inhaled

Precautionary Measures: Use nitrile gloves, fume hoods, and avoid dust inhalation. Store sealed at room temperature .

Comparative Analysis with Analogous Oxo Acids

CompoundStructureKey ApplicationsDistinctive Feature
5-Oxoundecanoic acidC11H20O3\text{C}_{11}\text{H}_{20}\text{O}_3Enzyme inhibition, biomarkersMid-chain ketone
11-Oxoundecanoic acidC11H20O3\text{C}_{11}\text{H}_{20}\text{O}_3Polymer synthesisTerminal ketone
4-Oxoundecanoic acidC11H20O3\text{C}_{11}\text{H}_{20}\text{O}_3Antifungal agentsKetone at C4

Positional isomerism significantly impacts bioactivity; mid-chain ketones enhance membrane interaction, while terminal variants favor polymer crosslinking .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator